3-((Dimethylamino)methyl)pentanoic acid hydrochloride
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Overview
Description
3-((Dimethylamino)methyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . This compound is known for its unique properties and is used in various scientific experiments and industrial applications.
Scientific Research Applications
3-((Dimethylamino)methyl)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)pentanoic acid hydrochloride typically involves the reaction of 3-((Dimethylamino)methyl)pentanoic acid with hydrochloric acid. The reaction conditions often include:
Reactants: 3-((Dimethylamino)methyl)pentanoic acid and hydrochloric acid.
Solvent: Common solvents used include water or ethanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified through recrystallization or other suitable methods to achieve high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Process: Depending on the scale, either batch or continuous processes can be used.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Safety Measures: Proper safety protocols are followed to handle the reactants and products safely.
Chemical Reactions Analysis
Types of Reactions
3-((Dimethylamino)methyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Mechanism of Action
The mechanism of action of 3-((Dimethylamino)methyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propyl chloride hydrochloride: Used as an intermediate in pharmaceutical synthesis.
3-(Dimethylamino)propionic acid hydrochloride: Known for its use in various chemical reactions.
Uniqueness
3-((Dimethylamino)methyl)pentanoic acid hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-7(5-8(10)11)6-9(2)3;/h7H,4-6H2,1-3H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGFBQACAPTLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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